6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 609794-50-5
VCID: VC16131727
InChI: InChI=1S/C26H22F3N3O3S/c1-3-13-35-18-9-5-15(6-10-18)20-14-19(26(27,28)29)21-22(30)23(36-25(21)32-20)24(33)31-16-7-11-17(12-8-16)34-4-2/h3,5-12,14H,1,4,13,30H2,2H3,(H,31,33)
SMILES:
Molecular Formula: C26H22F3N3O3S
Molecular Weight: 513.5 g/mol

6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.: 609794-50-5

Cat. No.: VC16131727

Molecular Formula: C26H22F3N3O3S

Molecular Weight: 513.5 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 609794-50-5

Specification

CAS No. 609794-50-5
Molecular Formula C26H22F3N3O3S
Molecular Weight 513.5 g/mol
IUPAC Name 3-amino-N-(4-ethoxyphenyl)-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C26H22F3N3O3S/c1-3-13-35-18-9-5-15(6-10-18)20-14-19(26(27,28)29)21-22(30)23(36-25(21)32-20)24(33)31-16-7-11-17(12-8-16)34-4-2/h3,5-12,14H,1,4,13,30H2,2H3,(H,31,33)
Standard InChI Key SLAWCZPSWBQGPV-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N

Introduction

Synthesis

Although specific synthesis protocols for this compound are not directly available in the provided sources, the general synthetic approach for thieno[2,3-b]pyridine derivatives involves:

  • Cyclization: Formation of the thieno[2,3-b]pyridine core via cyclocondensation reactions using substituted thiophenes and pyridines.

  • Functionalization: Introduction of substituents like amino groups, allyloxyphenyl moieties, and trifluoromethyl groups through electrophilic or nucleophilic substitution reactions.

  • Amide Coupling: Formation of the carboxamide bond with an ethoxyphenyl group using standard coupling agents (e.g., carbodiimides).

Advanced techniques like microwave-assisted synthesis or catalysis may enhance reaction efficiency.

Analytical Characterization

To confirm the structure of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • X-ray Crystallography: For precise determination of molecular geometry.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and ethers.

Potential Applications

The structural features of this compound suggest potential applications in drug discovery:

  • Trifluoromethyl Group (-CF₃):

    • Enhances metabolic stability.

    • Improves lipophilicity for better membrane permeability.

  • Aromatic Substituents:

    • May facilitate interactions with biological targets via π-stacking or hydrophobic effects.

Hypothetical Activities

Based on structural analogs:

  • Anti-inflammatory Properties:

    • Similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX).

  • Anticancer Potential:

    • The thieno[2,3-b]pyridine scaffold is known to interact with kinases or DNA-binding proteins.

  • Antimicrobial Activity:

    • The electron-rich heterocyclic core may disrupt microbial enzyme systems.

Molecular Docking Studies

In silico studies could predict binding affinity to key biological targets such as kinases, enzymes, or receptors.

Research Outlook

To fully explore the potential of this compound:

  • Synthetic Optimization: Develop cost-effective and scalable synthetic routes.

  • Biological Testing: Evaluate in vitro and in vivo activity against specific disease models.

  • Pharmacokinetics Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR): Modify substituents to optimize potency and selectivity.

This compound represents a promising scaffold for further chemical and pharmacological investigations.

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